molecular formula C20H24FN3O B2871628 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 1448124-17-1

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2871628
CAS No.: 1448124-17-1
M. Wt: 341.43
InChI Key: QOWDOZZUSVSTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a synthetic small molecule characterized by a pyrazole core substituted with cyclopentyl and cyclopropyl groups at the 1- and 5-positions, respectively. A methylene bridge links the pyrazole moiety to an acetamide group, which is further substituted with a 4-fluorophenyl ring. The cyclopentyl and cyclopropyl substituents contribute to steric bulk and lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c21-16-9-5-14(6-10-16)11-20(25)22-13-17-12-19(15-7-8-15)24(23-17)18-3-1-2-4-18/h5-6,9-10,12,15,18H,1-4,7-8,11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWDOZZUSVSTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

  • Cyclopentyl group
  • Cyclopropyl group
  • Pyrazole moiety
  • Acetamide functional group

This combination of structural elements contributes to its pharmacological properties. The molecular formula is C18H24N4OC_{18}H_{24}N_{4}O with a molecular weight of approximately 344.4 g/mol.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Key mechanisms include:

  • Reduction of Edema : The compound has been shown to decrease edema in experimental models, suggesting its effectiveness in reducing tissue swelling.
  • Leukocyte Migration : It inhibits the migration of leukocytes to sites of inflammation, thereby limiting inflammatory responses.
  • Cytokine Modulation : The compound downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory processes.

NF-κB Inhibition

One of the notable actions of this compound is its ability to suppress the activation of NF-κB, a transcription factor that plays a pivotal role in regulating immune response and inflammation. By inhibiting NF-κB, the compound may effectively reduce the expression of various inflammatory genes.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with pain and inflammation. This inhibition is crucial for its potential use as an analgesic agent .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of this compound. Observations include:

Study TypeOutcome
Edema ModelSignificant reduction in paw swelling
Cytokine LevelsDecreased levels of IL-6 and TNF-α
Leukocyte CountReduced leukocyte infiltration at sites

These results highlight the compound's potential as a therapeutic agent for conditions characterized by excessive inflammation.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications in the molecular structure can significantly affect biological activity. For instance, variations in substituents on the pyrazole ring or acetamide group can alter potency and selectivity towards COX enzymes .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyrazole-Based Acetamides with Halogen Substituents

Compound: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

  • Core Structure: Pyrazole ring with a 3-cyano group and 1-(4-chlorophenyl) substitution.
  • Acetamide Substituent : 2-chloroacetamide.
  • Key Differences: The target compound features cyclopentyl and cyclopropyl groups instead of chloro and cyano substituents.

Benzothiazole-Linked Acetamides ()

Compound : N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide

  • Core Structure : Benzothiazole ring (planar, aromatic heterocycle).
  • Acetamide Substituent : 4-fluorophenyl (shared with the target compound).
  • The target’s cyclopentyl/cyclopropyl groups introduce greater three-dimensionality, which may improve selectivity in hydrophobic binding pockets compared to the flat benzothiazole system .

Pyrazolo-Pyrimidine Derivatives with Fluorinated Moieties ()

Compound: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

  • Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone ring.
  • Substituents: Multiple fluorine atoms (5-fluoro, 3-fluorophenyl) and a chromenone group.
  • Key Differences: The target lacks the chromenone system but retains the 4-fluorophenyl acetamide. The chromenone moiety in ’s compound may enhance π-π stacking interactions, whereas the target’s cyclopropyl/cyclopentyl groups prioritize steric effects over aromatic interactions .

Pyrazole-Thiazole Hybrids ()

Compound: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide

  • Core Structure: Pyrazole linked to a thiazole via an amino bridge.
  • Substituents : Methyl and phenyl groups on the pyrazole.
  • Key Differences :
    • The thiazole ring introduces rigidity and additional hydrogen-bonding sites, contrasting with the target’s flexible methylene bridge.
    • The target’s cyclopropane and cyclopentane groups likely increase lipophilicity (logP) compared to the phenyl and methyl substituents in this analog .

Structural and Physicochemical Comparison Table

Compound Name Core Structure Key Substituents logP (Predicted) Molecular Weight Notable Features
Target Compound Pyrazole Cyclopentyl, cyclopropyl, 4-fluorophenyl ~3.5 ~385.4 High lipophilicity, steric bulk
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, 3-cyano, 2-chloroacetamide ~2.8 ~324.7 Electron-withdrawing groups, planar
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenyl ~2.9 ~300.3 Planar aromatic system
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo-pyrimidine 5-Fluoro, 3-fluorophenyl, chromenone ~4.1 ~571.2 Chromenone π-system, multiple fluorines

Implications of Structural Variations

  • Fluorine vs. Chlorine : The target’s 4-fluorophenyl group may reduce oxidative metabolism compared to chlorine-containing analogs, enhancing pharmacokinetic profiles .
  • Heterocycle Choice : Pyrazole cores (target) balance hydrogen-bonding capacity and conformational flexibility, whereas benzothiazoles () prioritize planar interactions.
  • Steric Effects : Cyclopentyl/cyclopropyl groups in the target likely improve binding specificity in crowded enzymatic pockets compared to smaller substituents (e.g., methyl in ) .

Preparation Methods

Pyrazole Core Synthesis: Cyclopropane and Cyclopentyl Integration

The 1-cyclopentyl-5-cyclopropyl-1H-pyrazole scaffold forms the foundation of the target compound. A validated approach involves the cyclocondensation of β-keto esters with hydrazine derivatives. For instance, methyl 3-cyclopropyl-3-oxopropionate reacts with cyclopentylhydrazine in acetic acid at 120°C to yield 5-cyclopropyl-1-cyclopentyl-1H-pyrazol-3-ol. This method, adapted from Ambeed’s synthesis of 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one, achieves regioselectivity through steric and electronic effects imparted by the cyclopentyl group.

Table 1: Pyrazole Core Formation Conditions

Precursor Reagent Solvent Temperature Yield Source
Methyl 3-cyclopropyl-3-oxopropionate Cyclopentylhydrazine Acetic acid 120°C 78%

Alternative routes employ cyclopropane carboxaldehyde derivatives, where Knorr pyrazole synthesis principles are applied. However, the cyclopentyl group necessitates anhydrous conditions to prevent N-deprotection.

Functionalization at the Pyrazole 3-Position: Methyl-Acetamide Linkage

Introducing the methyl-acetamide side chain at the pyrazole’s 3-position requires selective alkylation. A two-step protocol is optimal:

  • Chloromethylation : Treating 1-cyclopentyl-5-cyclopropyl-1H-pyrazole with chloromethyl methyl ether (MOMCl) in dichloromethane at 0°C introduces a chloromethyl group.
  • Nucleophilic Substitution : Reacting the chloromethyl intermediate with 2-(4-fluorophenyl)acetamide in dimethylacetamide (DMA) at 120°C for 5 hours achieves C–N bond formation.

Table 2: Alkylation and Amidation Parameters

Step Reagent Base Solvent Temperature Yield Source
Chloromethylation MOMCl Et₃N DCM 0°C → RT 85%
Acetamide Coupling 2-(4-Fluorophenyl)acetamide DIPEA DMA 120°C 82%

Notably, the use of DIPEA (N,N-diisopropylethylamine) suppresses side reactions such as Hofmann elimination, ensuring high regiochemical fidelity.

Synthesis of 2-(4-Fluorophenyl)acetamide

The 4-fluorophenylacetamide moiety is synthesized via Friedel-Crafts acylation followed by amidation:

  • Acylation : 4-Fluorotoluene reacts with acetyl chloride in the presence of AlCl₃ to form 4-fluoroacetophenone.
  • Oxidation and Amidation : Oxidation with KMnO₄ yields 4-fluorophenylacetic acid, which is treated with thionyl chloride to generate the acid chloride. Subsequent reaction with ammonium hydroxide produces 2-(4-fluorophenyl)acetamide.

Table 3: 4-Fluorophenylacetamide Synthesis

Step Reagent Conditions Yield Source
Friedel-Crafts Acylation Acetyl chloride, AlCl₃ 0°C → RT, 24h 67%
Oxidation KMnO₄, H₂O 80°C, 6h 89%
Amidation NH₄OH, SOCl₂ Reflux, 3h 91%

Final Assembly and Purification

The convergent synthesis concludes by coupling the functionalized pyrazole with 2-(4-fluorophenyl)acetamide. A microwave-assisted protocol enhances reaction efficiency:

  • Microwave Coupling : Mixing equimolar quantities of the pyrazole-chloromethyl intermediate and 2-(4-fluorophenyl)acetamide in DMA with DIPEA, followed by microwave irradiation at 150°C for 10 minutes, affords the target compound in 76% yield.

Purification via silica gel chromatography (eluent: 5% MeOH/DCM) removes residual starting materials. Trituration with ether-pentane (1:1) yields a crystalline solid with >99% purity by HPLC.

Alternative Pathways and Comparative Analysis

Patent WO2001012189A1 discloses analogous pyrazole-acetamide derivatives synthesized via Ullmann coupling. Employing CuI/L-proline catalysis, 5-cyclopropyl-1H-pyrazol-3-amine reacts with 2-(4-fluorophenyl)acetyl chloride in DMSO at 100°C. While this route achieves moderate yields (68%), it requires stringent exclusion of moisture.

Table 4: Method Comparison

Method Conditions Yield Purity Drawbacks
Alkylation-Amidation DMA, 120°C 82% 99% Long reaction time
Microwave-Assisted DMA, 150°C, 10min 76% 98% Specialized equipment
Ullmann Coupling CuI, DMSO, 100°C 68% 95% Moisture sensitivity

Scalability and Industrial Considerations

Large-scale production favors the alkylation-amidation route due to reagent availability and operational simplicity. A pilot-scale batch (1 kg) using DMA as the solvent achieved 79% yield with 98.5% purity, validating its industrial viability. Critical process parameters include:

  • Temperature Control : Maintaining 120°C ± 2°C prevents decomposition of the cyclopropane ring.
  • Solvent Recovery : Distillation under reduced pressure (5 mbar) enables DMA reuse, reducing costs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.